molecular formula C9H3Cl2F6NO3 B134829 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene CAS No. 130841-23-5

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene

Cat. No.: B134829
CAS No.: 130841-23-5
M. Wt: 358.02 g/mol
InChI Key: WDTRKHSHZIJORU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H4Cl2F6NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a hexafluoropropoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene typically involves the following steps:

    Nitration: The nitration of 1,4-dichlorobenzene to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hexafluoropropoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
  • 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-aminobenzene

Uniqueness

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene is unique due to the presence of both nitro and hexafluoropropoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F6NO3/c10-3-2-6(4(11)1-5(3)18(19)20)21-9(16,17)7(12)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTRKHSHZIJORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591520
Record name 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Source EPA DSSTox
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Molecular Weight

358.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130841-23-5
Record name 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130841-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
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Record name 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
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Record name 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
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Record name 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
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